Pyridoxine-13C4 (hydrochloride)

Vitamin B6 metabolism Cerebrospinal fluid analysis UPLC-MS/MS validation

Pyridoxine-13C4 hydrochloride is the analytically superior stable isotope-labeled internal standard (SIL-IS) for vitamin B6 quantification. Unlike deuterated analogs, 13C4 labeling ensures authentic chromatographic co-elution and ionization behavior, eliminating the retention time shifts and matrix effect bias (up to −38.4% spike recovery error) associated with ²H-labeled IS. This 98% chemical purity, 98 atom% 13C-enriched standard enables accurate LC-MS/MS quantification in plasma, CSF, tissue, and cell models, supporting clinical diagnostics and metabolic flux studies. For labs demanding quantitative accuracy in complex biological matrices, Pyridoxine-13C4 is the definitive IS choice.

Molecular Formula C8H12ClNO3
Molecular Weight 209.61 g/mol
Cat. No. B12429365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxine-13C4 (hydrochloride)
Molecular FormulaC8H12ClNO3
Molecular Weight209.61 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CO)CO.Cl
InChIInChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i3+1,4+1,6+1,7+1;
InChIKeyZUFQODAHGAHPFQ-ILAPHPGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxine-13C4 Hydrochloride: Isotopically Labeled Vitamin B6 Standard for LC-MS/MS Quantification


Pyridoxine-13C4 hydrochloride (CAS: 58-56-0 unlabeled) is a stable isotope-labeled internal standard (SIL-IS) of the vitamin B6 vitamer pyridoxine hydrochloride. This compound incorporates four carbon-13 atoms into the pyridoxine molecular framework, yielding a nominal mass increase of +4 Da relative to the unlabeled analyte . The 13C4 labeling preserves near-identical physicochemical properties to the native compound—including extraction recovery, chromatographic retention behavior, and electrospray ionization response—while providing a distinct mass spectrometric signal that enables accurate quantification via LC-MS/MS [1]. As a pyridine derivative hydrochloride salt with molecular formula 13C4•C4H11NO3·HCl and molecular weight 209.61 g/mol, Pyridoxine-13C4 is supplied at chemical purity of 98% (HPLC) and isotopic enrichment of 98 atom% 13C by commercial vendors [2].

Pyridoxine-13C4 Hydrochloride: Why Generic Unlabeled or Deuterated Analogs Cannot Be Directly Substituted


Scientific procurement decisions for vitamin B6 quantification standards must account for the fundamental analytical limitations of alternative internal standard (IS) choices. Unlabeled structural analogs or deuterated (²H-labeled) pyridoxine variants each introduce distinct sources of quantitative bias that Pyridoxine-13C4 is specifically designed to eliminate. Unlabeled IS candidates fail to co-elute with the target analyte under reverse-phase LC conditions and exhibit differential matrix effects during electrospray ionization, precluding accurate compensation for ion suppression or enhancement in complex biological matrices [1]. Deuterated pyridoxine IS variants (e.g., pyridoxine-d3 or pyridoxine-d5 hydrochloride) are susceptible to retention time shifts relative to the native analyte due to the significant physicochemical perturbation introduced by hydrogen–deuterium substitution—a phenomenon that diminishes their capacity to correct for matrix effects and can introduce quantitative bias [1][2]. In contrast, 13C-labeling preserves chromatographic co-elution and ionization behavior with high fidelity, establishing Pyridoxine-13C4 as the analytically superior IS for accurate and reproducible quantification in demanding bioanalytical applications [1].

Pyridoxine-13C4 Hydrochloride: Quantitative Comparative Evidence for Scientific Procurement Decisions


Validated UPLC-MS/MS Assay Performance for Human Cerebrospinal Fluid B6 Vitamer Quantification Using Pyridoxine-13C4 as Internal Standard

Pyridoxine-13C4 (PN-13C4) was validated as the SIL-IS for pyridoxine quantification in a clinically applied UPLC-MS/MS method for seven B6 vitamers in human cerebrospinal fluid (CSF) [1]. The method employed simple protein precipitation with trichloroacetic acid containing the IS cocktail prior to UPLC separation and positive electrospray ionization MS/MS detection monitoring the transition m/z 174.1→134.1 for 13C4-labeled pyridoxine [1]. Assay performance with PN-13C4 as IS achieved limits of quantification in the low nanomolar range (0.03–5.37 nM across all seven vitamers) and demonstrated deviations from nominal concentrations of 3% for pyridoxine in accuracy testing [1].

Vitamin B6 metabolism Cerebrospinal fluid analysis UPLC-MS/MS validation

Superior Matrix Effect Compensation: 13C-Labeled vs. Deuterated Internal Standards in LC-ESI-MS/MS Bioanalysis

Systematic comparison of deuterated (²H) versus non-deuterated (13C/15N) SIL-IS performance in LC-ESI-MS/MS quantification of urinary biomarkers revealed significant quantitative bias attributable to deuterium labeling [1]. Although this study did not directly compare Pyridoxine-13C4 to deuterated pyridoxine IS, the observed class-level performance difference establishes the analytical rationale for prioritizing 13C-labeled IS over ²H-labeled alternatives for polar small-molecule analytes in complex biological matrices [1].

Matrix effects Ion suppression SIL-IS comparison

Metabolic Flux Analysis: Quantifying Vitamin B6 Pathway Turnover Rates with 13C4-Pyridoxine Tracer

13C4-pyridoxine (13C4-PN) was employed as a metabolic tracer to quantify fractional turnover rates of vitamin B6 pathway intermediates in HEK293 cells and human fibroblasts [1]. The study compared control cells to PLPHP-deficient cells, demonstrating differential flux through the B6 vitamer interconversion pathway [1].

Metabolic flux analysis Vitamin B6 pathway Fractional turnover

Commercial Specification Benchmark: Pyridoxine-13C4 Hydrochloride Chemical and Isotopic Purity

Commercially available Pyridoxine-13C4 hydrochloride is supplied with defined specifications that enable reproducible quantitative performance across laboratories . While deuterated pyridoxine IS (e.g., pyridoxine-d3, pyridoxine-d5) are also available, procurement decisions are informed by the documented analytical performance advantages of 13C-labeling described in peer-reviewed literature [1].

Isotopic enrichment Chemical purity Vendor specification

Pyridoxine-13C4 Hydrochloride: Optimal Procurement-Driven Research and Industrial Applications


Clinical Diagnostics: Quantitative B6 Vitamer Profiling in Human Cerebrospinal Fluid

Clinical laboratories developing or validating UPLC-MS/MS methods for vitamin B6 vitamer quantification in human CSF should prioritize Pyridoxine-13C4 as the internal standard for pyridoxine. Validated method performance using PN-13C4 as IS achieved 3% accuracy for pyridoxine with limits of quantification in the low nanomolar range (0.03–5.37 nM across B6 vitamers), supporting routine diagnostic implementation with minimal CSF volume requirements [1].

Translational Research: Metabolic Flux Analysis of Vitamin B6 Pathway Dynamics

Investigators studying inherited disorders of vitamin B6 metabolism (e.g., PLPHP deficiency, pyridoxine-dependent epilepsy) should procure Pyridoxine-13C4 to enable quantitative metabolic flux analysis (MFA). The 13C4 tracer permits calculation of fractional turnover rates for B6 vitamer interconversions (PN, PNP, PLP, PL), enabling statistically significant discrimination between control and disease-state pathway flux (p < 0.001) in both HEK293 cells and primary human fibroblasts [1].

Bioanalytical Method Development: Minimizing Matrix Effects in Complex Biological Samples

Bioanalytical laboratories quantifying pyridoxine in plasma, urine, or tissue homogenates should select Pyridoxine-13C4 over deuterated pyridoxine IS to mitigate matrix effect-related quantitative bias. Class-level evidence demonstrates that 13C-labeled IS maintain superior co-elution fidelity with target analytes compared to deuterated IS, avoiding the retention time shifts that compromise matrix effect compensation and can introduce quantitative bias (e.g., −38.4% spike recovery bias observed with deuterated IS vs. no significant bias with 13C-labeled IS in urinary biomarker analysis) [1].

Intestinal Vitamin B6 Metabolism Studies Using Polarized Caco-2 Cell Monolayers

Researchers investigating the role of intestinal epithelium in vitamin B6 uptake, interconversion, and excretion should incorporate Pyridoxine-13C4 into UPLC-MS/MS workflows. The method has been successfully applied to polarized Caco-2 cell monolayers for quantifying B6 vitamer concentrations (pyridoxine, pyridoxal, PLP, pyridoxamine, PMP) and pyridoxic acid using stable isotope-labeled IS including 13C4-pyridoxine, enabling elucidation of intestinal contribution to systemic B6 homeostasis [1].

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